Spiro[5.5]undecan-3-one is a chemical compound with the molecular formula C11H18O. It has an average mass of 166.260 Da and a monoisotopic mass of 166.135757 Da.
Molecular Structure Analysis
The molecular structure of Spiro[5.5]undecan-3-one consists of 11 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom. The InChI code for this compound is 1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2.
Physical And Chemical Properties Analysis
Spiro[5.5]undecan-3-one has a density of 1.0±0.1 g/cm3, a boiling point of 249.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 48.7±3.0 kJ/mol, and it has a flash point of 97.4±10.7 °C. The compound has a molar refractivity of 49.0±0.4 cm3.
Compound Description: This compound exhibited potent antihypertensive activity, primarily attributed to peripheral α1-adrenoceptor blockade []. Various substitutions on the spirolactam ring were explored, with lower alkyl groups maintaining activity comparable to the parent compound [].
Relevance: This compound shares the core spiro[5.5]undecan-3-one structure with the target compound, but incorporates a 1-oxa-4,9-diaza modification and a 9-(2-indol-3-ylethyl) substituent []. These modifications introduce new functionalities and potential pharmacological properties [].
Compound Description: This series of compounds was investigated for their antihypertensive properties in spontaneously hypertensive rats []. Substitutions at the 9-position with groups like 1,4-benzodioxan-2-ylmethyl, 1,4-benzodioxan-2-ylhydroxyethyl, and 2-phenylethyl demonstrated significant activity [].
Relevance: These compounds belong to the same chemical class as 9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one and share the core spiro[5.5]undecan-3-one structure with Spiro[5.5]undecan-3-one, modified with a 1-oxa-4,9-diaza ring system and various substituents at the 9-position []. This highlights the potential of this scaffold for developing antihypertensive agents [].
1,5-Dioxaspiro[5.5]undecan-3-one
Compound Description: This compound serves as a key intermediate in the synthesis of 2,2-bis(sulfanylmethyl)propane-1,3-diol []. It's synthesized via a new route starting from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol [].
Relevance: This compound introduces an oxygen atom into the spiro[5.5]undecane ring system of Spiro[5.5]undecan-3-one, resulting in a 1,5-dioxaspiro[5.5]undecan-3-one core structure []. This modification alters the chemical properties and potential reactivity of the molecule [].
9-Methyl-9-azaspiro[5.5]undecan-3-one
Compound Description: This compound represents a new spiroheterocycle synthesized through a multi-step process involving the formation of N-methylpiperidin-4-carbonitrile, followed by hydrolysis, esterification, reduction, oxidation, Michael addition, and hydrogenation reactions [].
Relevance: This compound shares the core spiro[5.5]undecan-3-one structure with Spiro[5.5]undecan-3-one but incorporates a nitrogen atom in the cycloalkane ring, resulting in a 9-methyl-9-azaspiro[5.5]undecan-3-one structure []. This highlights the possibility of incorporating heteroatoms into the spirocyclic framework, potentially leading to diverse biological activities [].
Compound Description: VDC is a sterically bulky, vinyl-functional cyclic carbonate monomer designed for ring-opening polymerization (ROP) []. It yields functional poly(carbonates) with improved thermal properties after polymerization and thiol-ene functionalization [].
Relevance: This compound introduces four oxygen atoms into the spiro[5.5]undecane ring system of Spiro[5.5]undecan-3-one, creating a 2,4,8,10-tetraoxaspiro[5.5]undecan-3-one core []. The presence of the vinyl group allows for further functionalization, making it a versatile building block for materials science [].
7,9-Dimethylspiro[5.5]undecan-3-one
Compound Description: This compound has undergone safety assessment for its potential use as a fragrance ingredient [].
Relevance: This compound shares the core structure of Spiro[5.5]undecan-3-one, with the addition of methyl groups at the 7 and 9 positions []. This structural similarity suggests potential applications in similar fields, such as fragrances [].
Spiro[5.5]undeca-1,4-dien-3-ones
Compound Description: This class of carbocyclic compounds was synthesized via a one-pot 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols []. The protocol exhibited broad tolerance for various substituents on both starting materials [].
Relevance: These compounds share the spiro[5.5]undecane core with Spiro[5.5]undecan-3-one, but feature a 1,4-diene moiety within the ring system []. This modification introduces unsaturation, influencing the compound's reactivity and potential biological activity [].
Compound Description: DBH is a 1,5-dioxaspiro[5.5]undecane derivative coupled with a benzimidazole moiety []. Its crystal structure revealed a triclinic P-1 space group, forming a 2D-net framework through O–H···O and N–H···O hydrogen bonds [].
Relevance: This compound incorporates two units of the 1,5-dioxaspiro[5.5]undecane moiety found in 1,5-Dioxaspiro[5.5]undecan-3-one, linked by a benzimidazole unit []. This highlights the potential for utilizing the spirocyclic structure as a building block for more complex molecular architectures [].
Source and Classification
Spiro[5.5]undecan-3-one is derived from the spirocyclic family of compounds, which are known for their complex ring structures and diverse chemical properties. The classification of this compound falls under spiro compounds, which are defined by the presence of two or more rings that are connected through a single atom. In this case, the compound features a combination of cyclohexane and ketone functionalities, making it a subject of interest for synthetic chemists aiming to explore its reactivity and potential applications in pharmaceuticals and other fields.
Synthesis Analysis
Methods of Synthesis
The synthesis of spiro[5.5]undecan-3-one can be achieved through several methodologies, with notable methods including:
Michael Addition Reaction: A common approach involves the Michael addition between dimedone (5,5-dimethylcyclohexane-1,3-dione) and diarylideneacetones. This reaction is typically facilitated by Lewis acid catalysts, leading to the formation of a Michael adduct which subsequently undergoes cyclization to yield the desired spiro compound. The process is efficient and allows for various substitutions at the aromatic rings, enhancing the versatility of the synthesis.
Two-Pot Synthesis: Another method involves a two-pot synthesis starting from cyclohexanone, where it reacts with nitromethane to form an intermediate that is further processed through reduction and cyclization steps to yield spiro[5.5]undecan-3-one. This method emphasizes mild reaction conditions and high yields, making it advantageous for large-scale applications.
Biocatalytic Methods: Recent developments have explored biocatalytic methods for synthesizing spiro compounds through [5+1] double Michael additions, showcasing an innovative approach that leverages enzymatic reactions to achieve stereoselectivity in product formation.
Molecular Structure Analysis
Structural Characteristics
The molecular structure of spiro[5.5]undecan-3-one can be represented as follows:
Molecular Formula: C11H16O
Molecular Weight: Approximately 168.25 g/mol
Structural Features:
The compound consists of two fused cyclohexane rings with a ketone functional group located at one of the bridgehead positions.
The spiro configuration introduces unique stereochemical properties that can influence reactivity and interaction with biological targets.
Data Analysis
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within spiro[5.5]undecan-3-one, revealing bond lengths and angles that are critical for understanding its chemical behavior and potential interactions with other molecules.
Chemical Reactions Analysis
Reactivity Profile
Spiro[5.5]undecan-3-one exhibits a range of chemical reactivities typical for ketones and cyclic compounds:
Nucleophilic Additions: The carbonyl group is susceptible to nucleophilic attack, allowing for further functionalization.
Cyclization Reactions: The compound can participate in various cyclization reactions due to its spiro structure, enabling the formation of more complex molecular architectures.
Oxidation and Reduction: As a ketone, it can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
These reactions highlight the versatility of spiro[5.5]undecan-3-one as a building block in synthetic organic chemistry.
Mechanism of Action
Mechanistic Insights
The mechanism of action for spiro[5.5]undecan-3-one primarily revolves around its ability to act as an electrophile due to the presence of the carbonyl group. In reactions such as Michael additions or nucleophilic substitutions, the carbonyl carbon becomes a target for nucleophiles, facilitating bond formation that leads to more complex structures.
Additionally, studies on related compounds suggest that modifications at various positions can significantly alter biological activity, indicating that spiro[5.5]undecan-3-one could serve as a scaffold for developing new therapeutic agents.
Physical and Chemical Properties Analysis
Properties Overview
The physical and chemical properties of spiro[5.5]undecan-3-one are essential for its application in various fields:
These properties are crucial when considering its use in pharmaceutical formulations or materials science applications.
Applications
Scientific Applications
Spiro[5.5]undecan-3-one has potential applications across several scientific domains:
Medicinal Chemistry: Due to its structural complexity and potential bioactivity, it serves as a lead compound for drug development targeting various diseases.
Material Science: Its unique structural properties make it suitable for developing novel materials with specific mechanical or thermal properties.
Synthetic Organic Chemistry: As a versatile intermediate, it facilitates the synthesis of more complex organic molecules through various reaction pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Etanidazole is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2-nitro-1H-imidazol-1-yl)acetic acid with the amino group of ethanolamine. Used as a radiosensitising agent for hypoxic tumour cells. It has a role as an antineoplastic agent, a prodrug, an alkylating agent and a radiosensitizing agent. It is a member of imidazoles, a C-nitro compound and a monocarboxylic acid amide. It is functionally related to an ethanolamine. Etanidazole has been used in trials studying the diagnostic of Adult Ependymoma, Malignant Ascites, Adult Gliosarcoma, Adult Mixed Glioma, and Adult Glioblastoma, among others. Etanidazole is a 2-nitroimidazole with radiosensitizing properties. Etanidazole depletes glutathione and inhibits glutathione transferase, thereby enhancing the cytotoxicity of ionizing radiation. This agent may also be useful as an imaging agent for identifying hypoxic, drug-resistant regions of primary tumors or metastases. (NCI04) A nitroimidazole that sensitizes hypoxic tumor cells that are normally resistant to radiation therapy.
Omaveloxolone is a semi-synthetic triterpenoid drug. It is an Nrf2 activator that is approved for the treatment of Friedreich's ataxia in adults and adolescents aged 16 years and older. It has a role as an antioxidant, an anti-inflammatory agent, a cardioprotective agent and an antineoplastic agent. It is a pentacyclic triterpenoid, a secondary carboxamide, a nitrile, an organofluorine compound and a cyclic terpene ketone. It derives from a hydride of an oleanane. Omaveloxolone (RTA-408) is a semisynthetic oleanane triterpenoid with antioxidant and anti-inflammatory properties. Omaveloxolone acts as an activator of nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that mitigates oxidative stress. In patients with Friedreich's ataxia, a genetic disease involving mitochondrial dysfunction, the Nrf2 pathway is impaired, and Nrf2 activity is lower. Therefore, the use of Nrf2 activators such as omaveloxolone represents a therapeutic advantage in this group of patients. In February 2023, omaveloxolone was approved by the FDA for the treatment of Friedreich's ataxia in adults and adolescents aged 16 years and older. The use of omaveloxolone for the treatment of conditions involving mitochondrial dysfunction and oxidative stress has also been evaluated. The mechanism of action of omaveloxolone is as a Cytochrome P450 3A4 Inducer, and Cytochrome P450 2C8 Inducer. Omaveloxolone is a member of the synthetic oleanane triterpenoid class of compounds and an activator of nuclear factor erythroid 2 [NF-E2]-related factor 2 (Nrf2, Nfe2l2), with potential chemopreventive activity. Upon administration, omaveloxolone activates the cytoprotective transcription factor Nrf2. In turn, Nrf2 translocates to the nucleus, dimerizes with a small Maf protein (sMaf), and binds to the antioxidant response element (ARE). This induces the expression of a number of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), sulfiredoxin 1 (Srxn1), heme oxygenase-1 (HO1, HMOX1), superoxide dismutase 1 (SOD1), gamma-glutamylcysteine synthetase (gamma-GCS), thioredoxin reductase-1 (TXNRD1), glutathione S-transferase (GST), glutamate-cysteine ligase catalytic subunit (Gclc) and glutamate-cysteine ligase regulatory subunit (Gclm), and increases the synthesis of the antioxidant glutathione (GSH). Nrf2, a leucine zipper transcription factor, plays a key role in the maintenance of redox balance and cytoprotection against oxidative stress.
Lonafarnib is a 4-{2-[4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxamide that has R configuration. It is used as oral farnesyltransferase inhibitor. It has a role as an antineoplastic agent and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor. Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in adverse symptoms associated with premature ageing: skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive; HGPS is uniformly fatal. Mechanistically, HGPS is underpinned by a single heterozygous C-to-T mutation at position 1824 of the LMNA gene, which results in the accumulation of an aberrant farnesylated form of lamin A called progerin in the inner nuclear membrane. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), which reduces the farnesylation of numerous cellular proteins, including progerin; as progerin farnesylation is important for localization to the nuclear membrane, lonafarnib inhibits progerin accumulation and improves symptoms in HGPS patients. Merck originally developed Lonafarnib and subsequently licensed it to Eiger Biopharmaceuticals Inc., which currently markets it under the trademark ZOKINVY™. Lonafarnib was granted FDA approval on November 20, 2020, and is the first FDA-approved treatment for HGPS and other related progeroid laminopathies. Lonafarnib is a Farnesyltransferase Inhibitor. The mechanism of action of lonafarnib is as a Farnesyltransferase Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Lonafarnib is an oral, small molecule inhibitor of farnesyltransferase that is used to treat Hutchison-Gilford progeria syndrome and is under investigation as therapy of chronic hepatitis D. Lonafarnib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has not been linked to cases of clinically apparent acute liver injury. Lonafarnib is a natural product found in Dichrostachys cinerea with data available. Lonafarnib is a synthetic tricyclic derivative of carboxamide with antineoplastic properties. Lonarfanib binds to and inhibits farnesyl transferase, an enzyme involved in the post-translational modification and activation of Ras proteins. Ras proteins participate in numerous signalling pathways (proliferation, cytoskeletal organization), and play an important role in oncogenesis. Mutated ras proteins have been found in a wide range of human cancers. (NCI04)
Brostacillin Hydrochloride is the hydrochloride salt form of brostacillin, a synthetic, alpha-bromoacrylic, second-generation minor groove binder (MGB), related to distamycin A, with potential antineoplastic activity. Brostallicin binds to DNA minor groove DNA, after having formed a highly reactive glutathione (GSH)-brostallicin complex in the presence of the enzyme glutathione S-transferase (GST), which is overexpressed in cancer cells; DNA replication and cell division are inhibited, resulting in tumor cell death. Compared to typical MGBs, this agent appears to bind covalently to DNA in a different manner and its activity does not depend on a functional DNA mismatch repair (MMR) mechanism. Accordingly, brostallicin may be effective against MMR-defective tumors that are refractory to various anticancer agents.
cAMP-responsive element-binding protein binding protein (CREBBP) and E1A-associated protein p300 (EP300) are transcriptional co-activators. Each contains a bromodomain, which recognizes acetylated lysine residues on target proteins. SGC-CBP30 is a potent inhibitor of CREBBP and EP300 bromodomains (IC50s = 21-69 and 38 nM, respectively). Developed by the Structural Genomics Consortium (SGC), this compound displays over 40-fold selectivity for CREBBP over BRD4 and is functional in cells.
XR3054 is a novel inhibitor of farnesyl protein transferase (FPTase). XR3054 inhibited the proliferation of the prostatic cancer cell lines LnCAP and PC3 and the colon carcinoma SW480 and HT1080 (IC50 values of 12.4, 12.2, 21.4 and 8.8 microM, respectively) but was relatively inactive when tested against a panel of breast carcinoma cell lines. The activity did not relate to the presence of mutant or wild-type ras in the cell lines tested. In conclusion XR3054 inhibits ras farnesylation, MAP kinase activation and anchorage-independent growth in NIH 3T3 transformed with v12 H-ras. Since the antiproliferative effect of the compound is not related to the ras phenotype, XR3054 may also have effects on other cell signaling mechanisms.
ANA773 is a Toll-like Receptor 7 (TLR7) agonist prodrug with potential immunostimulating activity. Upon oral administration, ANA773 is metabolized into its active form that binds to and activates TLR7, thereby stimulating dendritic cells (DCs) and enhancing natural killer cell (NK) cytotoxicity. This activation results in the production of proinflammatory cytokines, including interferon alpha, and enhanced antibody-dependent cellular cytotoxicity (ADCC). TLR7 is a member of the TLR family, which plays a fundamental role in pathogen recognition and activation of innate immunity.